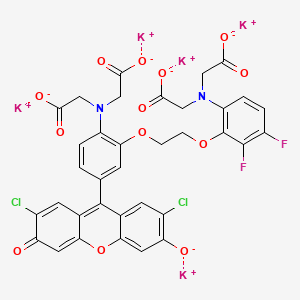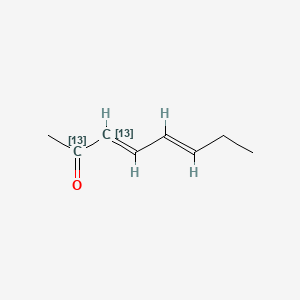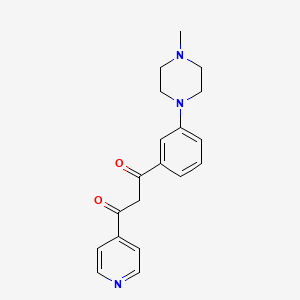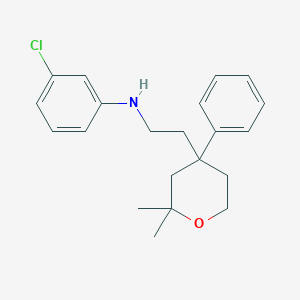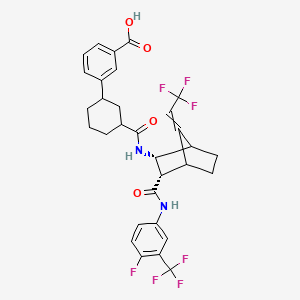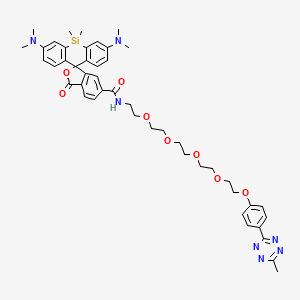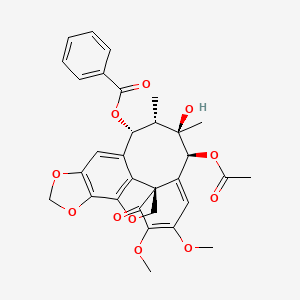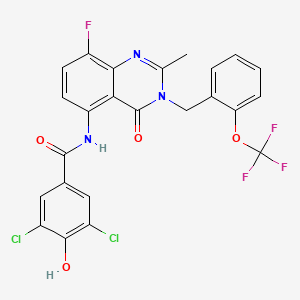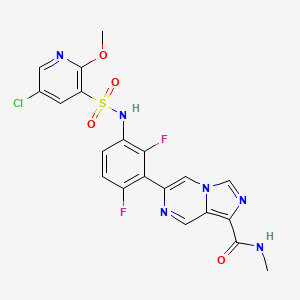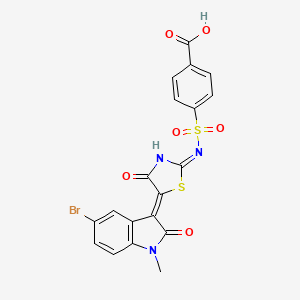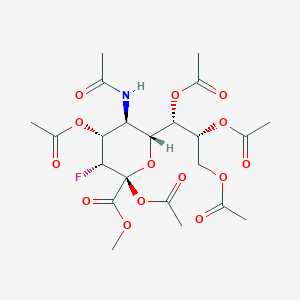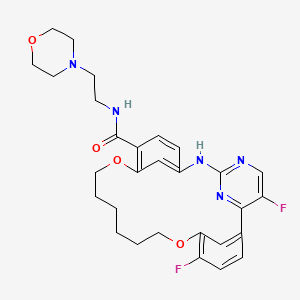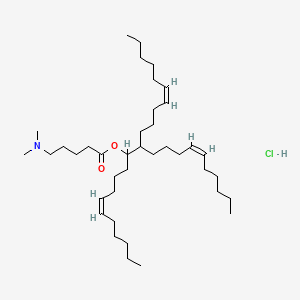
Genevant CL1 (monohydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Genevant CL1 (monohydrochloride) is an ionizable lipid used primarily in the delivery of messenger ribonucleic acid (mRNA) via lipid nanoparticles (LNPs). This compound is particularly significant in the field of vaccine delivery, including mRNA vaccines for various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Genevant CL1 (monohydrochloride) is synthesized through a series of chemical reactions involving the formation of ionizable lipidsThe reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Genevant CL1 (monohydrochloride) involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is often purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Genevant CL1 (monohydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form different lipid structures.
Substitution: The ionizable groups can be substituted with other functional groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various lipid derivatives that can be used for different applications in drug delivery and vaccine formulation .
Scientific Research Applications
Genevant CL1 (monohydrochloride) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex lipid structures.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Integral in the development of mRNA vaccines, including those for COVID-19.
Industry: Employed in the formulation of lipid-based drug delivery systems .
Mechanism of Action
Genevant CL1 (monohydrochloride) works by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into proteins, eliciting an immune response. The ionizable nature of the lipid allows it to interact with cellular membranes, promoting endosomal escape and efficient delivery of the mRNA cargo .
Comparison with Similar Compounds
Genevant CL1 (monohydrochloride) is unique due to its specific ionizable properties and its ability to form stable lipid nanoparticles. Similar compounds include:
SM-102: Another ionizable lipid used in mRNA vaccine delivery.
MC3: Known for its use in small interfering RNA (siRNA) delivery.
Genevant CL1 (monohydrochloride) stands out due to its optimized structure, which enhances the delivery efficiency and stability of mRNA vaccines .
Properties
Molecular Formula |
C39H74ClNO2 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C39H73NO2.ClH/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5;/h18-23,37-38H,6-17,24-36H2,1-5H3;1H/b21-18-,22-19-,23-20-; |
InChI Key |
IDWIVMXUQMJKRB-OLRRDGIGSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC.Cl |
Canonical SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


